Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester group at position 5, a methyl substituent at position 4, and a 2-aminoethyl side chain at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in medicinal chemistry. This compound’s structural features—particularly the aminoethyl group and ester functionality—make it a candidate for exploring structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-7(8(11)12-2)13-6(10-5)3-4-9/h3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHVDJCDWGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetic acid methyl ester with thiourea to form the thiazole ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The aminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate with analogs differing in ester groups, substituents, and heteroatoms.
Variation in Ester Groups
The choice of ester (methyl vs. ethyl) influences physicochemical properties and reactivity:
- Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate: This analog, though structurally similar, is discontinued due to unspecified commercial factors. Ethyl esters generally exhibit lower hydrolysis rates compared to methyl esters due to steric hindrance, which may affect prodrug activation or metabolic stability .
- Ethyl 2-amino-4-methylthiazole-5-carboxylate: A key intermediate in synthesizing acetylated derivatives (e.g., ethyl 2-acetamido-4-methylthiazole-5-carboxylate). The ethyl ester here facilitates reflux conditions in acetic anhydride, suggesting methyl esters might require adjusted reaction parameters for similar transformations .
Substituent Modifications on the Thiazole Ring
Substituents at positions 2 and 4 significantly impact biological activity and molecular interactions:
- 2-Chlorobenzylamino Derivatives (e.g., BAC): Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibit hypoglycemic activity in diabetic rat models. The chlorobenzyl group enhances activity compared to aminoethyl, suggesting aromatic/hydrophobic interactions are critical for receptor binding .
- 4-Pyridinyl Substituents: In N-substituted 2-(4-pyridinyl)thiazole carboxamides, the pyridinyl group enhances hydrogen bonding and π-π stacking, improving antiviral or anticancer activity. The aminoethyl group in the target compound may offer similar polarity but lacks aromaticity .
- Diphenylamino Derivatives: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate demonstrates bulkier substituents that influence crystal packing and solubility. Such modifications reduce metabolic clearance but may hinder membrane permeability .
Heteroatom Replacement: Thiazole vs. Selenazole
Replacing sulfur with selenium alters electronic properties:
- Histamine Selenazole Analogs: 2-Amino-5-(2-aminoethyl)-4-methyl-1,3-selenazole has enhanced polarizability due to selenium’s larger atomic radius.
Functional Group Transformations
- Amidino/Guanidino Derivatives: Ethyl 2-guanidino-4-methylthiazole-5-carboxylate () features a highly basic guanidine group, enhancing water solubility and hydrogen-bonding capacity. The aminoethyl group in the target compound offers moderate basicity, balancing solubility and lipophilicity .
- Trifluoromethyl Substituents: Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate () introduces electron-withdrawing CF₃ groups, altering electronic distribution and improving metabolic stability. This contrasts with the electron-donating methyl group in the target compound .
Biological Activity
Methyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 172.205 g/mol
- CAS Number : 3829-80-9
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural motif is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinesin Proteins : Similar thiazole derivatives have been shown to inhibit kinesin proteins involved in mitotic processes. For example, compounds targeting HSET (KIFC1) have demonstrated micromolar inhibition in cancer cells, leading to multipolar spindle formation and subsequent cell death .
- Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi .
- Cytostatic Effects : The compound may exhibit cytostatic properties by interfering with cellular division processes, particularly in cancer cells where abnormal mitosis occurs .
Antimicrobial Efficacy
A summary of antimicrobial activity against various pathogens is presented below:
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Candida albicans | 32.6 | |
| Bacillus cereus | Moderate |
Anticancer Activity
In vitro studies have indicated that thiazole derivatives can effectively inhibit cancer cell growth:
Case Studies
Several studies have highlighted the potential therapeutic applications of thiazole derivatives:
- Cancer Treatment : A study demonstrated that a related thiazole compound induced multipolar mitotic spindles in centrosome-amplified cancer cells, suggesting a novel approach to target such malignancies .
- Antimicrobial Applications : Research into the antimicrobial properties of thiazoles has revealed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .
Q & A
Q. Basic
- Methodology : The compound can be synthesized via multi-step routes involving:
- Condensation reactions : Substituted ethyl thiazole carboxylates (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) are synthesized by reacting benzylamines with thiazole precursors in methanol/water mixtures under reflux .
- Hydrolysis : Methyl esters are obtained by hydrolyzing ethyl esters using sodium hydroxide in aqueous ethanol, followed by acidification (e.g., 85% yield for a similar compound) .
- Optimization : Adjust reaction time (1.5–3 hours), temperature (358 K for hydrolysis), and stoichiometry (1:1.2 molar ratio for amine-thiazole coupling). Monitor purity via TLC or HPLC.
Q. Advanced
- Catalyst-free synthesis : For eco-friendly approaches, aqueous ethanol-mediated reactions (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives) can be adapted to avoid toxic catalysts .
- Biginelli reaction : Incorporate functional groups via multi-component reactions, optimizing solvent (acetic acid) and urea derivatives for regioselectivity .
How can the crystal structure of this compound be characterized, and what software is typically employed?
Q. Basic
- X-ray crystallography : Grow single crystals via slow evaporation in ethyl acetate or dichloromethane. Use SHELX programs (SHELXL for refinement) to solve structures, leveraging intensity data and space group determination .
- Key parameters : Report unit cell dimensions, bond angles, and torsional orientations (e.g., trans amide N-H orientation relative to thiazole sulfur) .
Q. Advanced
- High-resolution data : For macromolecular applications, use SHELXPRO to interface with twinned or high-resolution datasets. Refinement against synchrotron data improves accuracy .
What in vitro/in vivo models are suitable for evaluating its biological activity?
Q. Basic
Q. Advanced
- Cancer models : Use T47D breast tumor cells engineered with bicistronic reporters to study IRES inhibition (e.g., Ethyl 2-{...}-thiazole-5-carboxylate showed IC₅₀ < 10 µM) .
- Molecular targets : Perform pull-down assays or surface plasmon resonance (SPR) to identify protein interactions (e.g., VEGF-A or ACE pathways) .
How do structural modifications influence its pharmacological profile?
Q. Advanced
-
Substituent effects :
-
SAR table :
Substituent Bioactivity (IC₅₀/EC₅₀) Key Interaction 2-Aminoethyl 15 µM (VEGF inhibition) H-bond with Lys101 4-Methyl 25 µM (ACE inhibition) Hydrophobic pocket
What analytical techniques are critical for purity assessment and structural confirmation?
Q. Basic
Q. Advanced
- XRD : Validate crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
- HPLC-PDA/MS : Detect impurities at 0.1% levels using C18 columns (ACN/water gradient) .
How can solubility challenges in biological assays be addressed?
Q. Basic
Q. Advanced
- Prodrug design : Convert carboxylate to ester prodrugs (e.g., ethyl → methyl esters) for passive membrane diffusion .
What are common pitfalls in synthesis, and how can they be mitigated?
Q. Basic
Q. Advanced
How to design experiments to study its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
